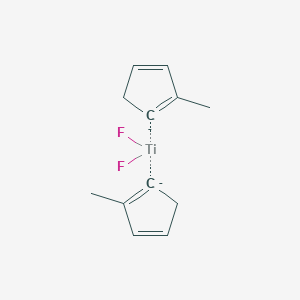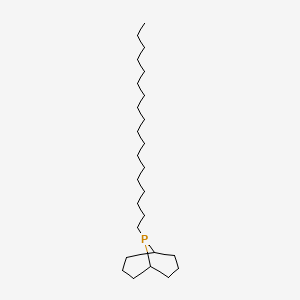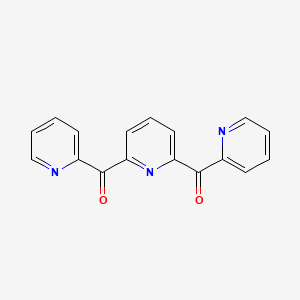
Difluorotitanium;2-methylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluorotitanium;2-methylcyclopenta-1,3-diene is a compound that combines the unique properties of titanium with the structural characteristics of 2-methylcyclopenta-1,3-diene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difluorotitanium;2-methylcyclopenta-1,3-diene typically involves the reaction of titanium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common fluorinating agents include hydrogen fluoride or fluorine gas, and the reaction is often conducted at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the reactive nature of the fluorinating agents used .
Analyse Chemischer Reaktionen
Types of Reactions
Difluorotitanium;2-methylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its elemental forms or other reduced species.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or ozone for oxidation, reducing agents such as hydrogen gas for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Difluorotitanium;2-methylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of advanced materials, including high-strength alloys and coatings
Wirkmechanismus
The mechanism by which difluorotitanium;2-methylcyclopenta-1,3-diene exerts its effects involves its interaction with molecular targets and pathways. The titanium center can coordinate with various ligands, facilitating catalytic reactions. The fluorine atoms enhance the compound’s reactivity and stability, making it an effective catalyst in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other titanium-based complexes and fluorinated cyclopentadienes, such as:
Titanocenes: Compounds like bis(cyclopentadienyl)titanium dichloride.
Zirconocenes: Analogous compounds with zirconium instead of titanium.
Fluorinated Cyclopentadienes: Compounds with different fluorine substitution patterns.
Uniqueness
Difluorotitanium;2-methylcyclopenta-1,3-diene is unique due to its specific combination of titanium and fluorinated cyclopentadiene, which imparts distinct catalytic properties and reactivity. This uniqueness makes it valuable in applications where both high reactivity and stability are required .
Eigenschaften
Molekularformel |
C12H14F2Ti-2 |
|---|---|
Molekulargewicht |
244.10 g/mol |
IUPAC-Name |
difluorotitanium;2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2FH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChI-Schlüssel |
MXWKKHXHCPOHRY-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.F[Ti]F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester](/img/structure/B12066186.png)


![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)

![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)
![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt](/img/structure/B12066224.png)


![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)


![2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B12066270.png)

